molecular formula C10H12N5O6P B1206989 Acrasin CAS No. 24493-93-4

Acrasin

Cat. No. B1206989
CAS RN: 24493-93-4
M. Wt: 329.21 g/mol
InChI Key: IVOMOUWHDPKRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acrasin is a natural product found in Secale cereale, Pelargonium sidoides, and other organisms with data available.

Scientific Research Applications

Chemotactic Agent in Cellular Slime Moulds

Acrasin plays a critical role as a chemotactic agent in the amoebae of cellular slime molds. It induces chemotaxis, guiding amoebae towards specific locations and influencing their orientation and movement. This function has been explored through various methodologies, including artificial sources that can renew the this compound solution. However, this compound loses activity rapidly at room temperature, necessitating careful handling and study of its properties. Additionally, the existence of other extracellular products, possibly enzymes, can impact the stability of this compound. The dynamics of this compound's secretion and inactivation by the organism itself offer significant insight into cellular communication and orientation mechanisms in slime molds (Shaffer, 1956).

This compound, Acrasinase, and Sensitivity in Dictyostelium Discoideum

In Dictyostelium discoideum, a cellular slime mold, this compound (identified as cyclic-AMP) and acrasinase (phosphodiesterase) play vital roles in normal development. The study of these substances has revealed their importance in various stages like vegetative, aggregation, and migration. The sensitivity to this compound increases significantly during aggregation, indicating a heightened chemotactic system's effectiveness. Experiments involving artificial patterns of amoebae distribution demonstrate the crucial role of phosphodiesterase in creating steep gradients of cyclic-AMP, which are essential for cell adhesiveness and possibly inhibiting centers. These findings illustrate the intricate interplay between this compound, acrasinase, and cell sensitivity in the developmental processes of slime molds (Bonner et al., 1969).

Chemical Identity and Synthesis of this compound

Research has identified the chemical identity of this compound in various species of cellular slime molds, such as Polysphondylium violaceum. The active molecule, distinct from cyclic-AMP, has been extracted, purified, and analyzed, leading to its synthesis and demonstration of normal chemotactic activity. This breakthrough in identifying and synthesizing this compound opens avenues for deeper exploration of chemotactic processes and their applications in biological research (Shimomura et al., 1982).

G Protein Linked Signal Transduction Pathways

Cyclic AMP, as an this compound, has been linked to G protein-coupled signal transduction pathways in Dictyostelium discoideum. This connection highlights the broader implications of this compound beyond mere chemotaxis, involving gene expression control throughout development via cell surface cAMP receptors. The study of these pathways provides insights into the molecular mechanisms governing cellular processes, offering parallels with similar processes in other eukaryotes (Firtel et al., 1989).

Mathematical Formulation of Amoebae Interaction

The interaction of amoebae mediated by this compound has been mathematically formulated, particularly focusing on the aggregation process. Viewing aggregation as a stability breakdown due to intrinsic changes, this approach offers a detailed analysis of aggregation without distinguishing any cells but assuming a homogeneous population. Such mathematical models enhance the understanding of this compound's role in aggregation dynamics and cellular interactions (Keller & Segel, 1970).

properties

IUPAC Name

6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOMOUWHDPKRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859044
Record name 6-(6-Amino-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24493-93-4, 60-92-4, 86594-34-5
Record name NSC127975
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclic AMP
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(6-Amino-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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